4-Nitrophenyl salicylate
Overview
Description
4-Nitrophenyl salicylate is an organic compound with the molecular formula C13H9NO5. It is a derivative of salicylic acid and 4-nitrophenol, characterized by the presence of both a nitro group and a phenyl ester group. This compound is often used in biochemical research and has applications in various fields due to its unique chemical properties.
Scientific Research Applications
4-Nitrophenyl salicylate is widely used in scientific research due to its reactivity and versatility:
Safety and Hazards
While specific safety and hazard information for 4-Nitrophenyl salicylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions of 4-Nitrophenyl salicylate research could involve its use in the development of nanostructured materials, given its role in the catalytic reduction of 4-nitrophenol . Additionally, its use in the selective N-terminal acylation of peptides and proteins suggests potential applications in chemical biology and biopharmaceuticals .
Mechanism of Action
Target of Action
4-Nitrophenyl salicylate is a biochemical used in proteomics research It’s known that salicylates, a group to which this compound belongs, inhibit prostaglandin synthesis under specific conditions .
Mode of Action
The compound undergoes a process known as the Smiles rearrangement, facilitated by α- and β-Cyclodextrins . This rearrangement proceeds through the mechanism of intramolecular aromatic nucleophilic substitution . The catalysis is interpreted in terms of a tighter binding of the anionic, highly delocalized δ-complex intermediate than that of the substrate to cyclodextrins .
Biochemical Pathways
Salicylates, including this compound, are synthesized from chorismate, derived from the shikimate pathway . Two salicylic acid biosynthetic pathways have been elucidated in plants, namely, the ICS and the PAL pathways . Both pathways originate from a primary metabolic precursor, chorismate .
Pharmacokinetics
For instance, aspirin, a well-known salicylate, is absorbed well in the gastrointestinal tract, but only about 70% is absorbed intact due to first-pass hydrolysis by esterases in the liver . Once in the circulation, aspirin is hydrolyzed rapidly, and its half-life is only about 10 minutes .
Result of Action
It’s known that salicylates inhibit prostaglandin synthesis, which can have various effects on the body, including reducing inflammation and pain .
Action Environment
It’s known that the compound can be used to rapidly prepare 18 f-labelled acylation synthons in one step . This suggests that the compound’s action, efficacy, and stability could be influenced by factors related to the radiofluorination conditions .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl salicylate is known to interact with various enzymes and proteins. For instance, it has been used as a substrate in studies involving the enzyme salicylate hydroxylase . The nature of these interactions often involves the formation of activated esters, which play a crucial role in biochemical reactions .
Cellular Effects
The cellular effects of this compound are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been used in studies investigating the effects of salicylates on microbial growth and toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into activated esters, which can then participate in various biochemical reactions . These activated esters can interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be used to prepare activated esters in a rapid manner, suggesting that it may have a relatively short half-life in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl salicylate can be synthesized through the esterification of salicylic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl salicylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Salicylic acid and 4-nitrophenol.
Reduction: 4-Aminophenyl salicylate.
Substitution: Various substituted phenyl salicylates depending on the nucleophile used.
Comparison with Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but with an acetate group instead of salicylate.
4-Nitrophenyl benzoate: Contains a benzoate group instead of salicylate.
4-Nitrophenyl carbonate: Features a carbonate group instead of salicylate.
Uniqueness: 4-Nitrophenyl salicylate is unique due to the presence of the salicylate group, which imparts specific reactivity and biological activity. Its ability to release salicylic acid upon hydrolysis distinguishes it from other nitrophenyl esters .
Properties
IUPAC Name |
(4-nitrophenyl) 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTIAAYONYIWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342039 | |
Record name | 4-Nitrophenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17374-48-0 | |
Record name | 4-Nitrophenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl Salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.